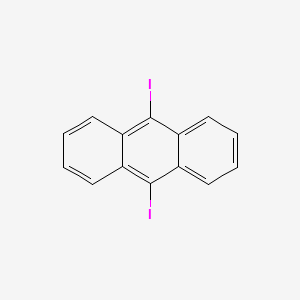
9,10-diiodoanthracene
Übersicht
Beschreibung
9,10-Diiodoanthracene is a halogenated derivative of anthracene, characterized by the substitution of hydrogen atoms at the 9 and 10 positions with iodine atoms. This compound is known for its unique photophysical properties, including its absorptivity and fluorescence characteristics . The molecular formula of this compound is C14H8I2, and it has a molecular weight of approximately 430.02 g/mol .
Vorbereitungsmethoden
The synthesis of 9,10-diiodoanthracene typically involves the iodination of anthracene. One common method is the reaction of anthracene with iodine in the presence of an oxidizing agent such as nitric acid or iodine monochloride. The reaction is carried out under controlled conditions to ensure the selective substitution at the 9 and 10 positions . Industrial production methods may involve similar iodination processes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
9,10-Diiodoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halide ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different anthracene derivatives.
Photophysical Reactions: Due to its unique fluorescence properties, this compound is often studied in photophysical reactions, where it exhibits changes in fluorescence intensity and lifetime under different conditions.
Wissenschaftliche Forschungsanwendungen
9,10-Diiodoanthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other halogenated anthracenes and as a reagent in organic synthesis.
Biology and Medicine: Its fluorescence properties make it useful in biological imaging and as a probe in fluorescence spectroscopy.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other photonic devices
Wirkmechanismus
The mechanism of action of 9,10-diiodoanthracene is primarily related to its photophysical properties. The compound exhibits strong fluorescence due to the activation of intersystem crossing from the singlet excited state (S1) to the triplet state (T1). This process is influenced by the solvent environment and temperature, which affect the fluorescence intensity and lifetime . The molecular targets and pathways involved in its action are primarily related to its interaction with light and the resulting photophysical changes.
Vergleich Mit ähnlichen Verbindungen
9,10-Diiodoanthracene can be compared with other halogenated anthracenes, such as:
9,10-Dibromoanthracene: Similar in structure but with bromine atoms instead of iodine. It has different photophysical properties and reactivity.
9,10-Dichloroanthracene: Contains chlorine atoms and exhibits distinct chemical behavior compared to this compound.
9,10-Difluoroanthracene: Fluorine substitution leads to unique electronic properties and reactivity.
The uniqueness of this compound lies in its specific photophysical properties, which are influenced by the larger atomic size and higher polarizability of iodine atoms compared to other halogens .
Eigenschaften
IUPAC Name |
9,10-diiodoanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDRRLPJXGEMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446648 | |
| Record name | Anthracene, 9,10-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113705-11-6 | |
| Record name | Anthracene, 9,10-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B3394217.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B3394220.png)


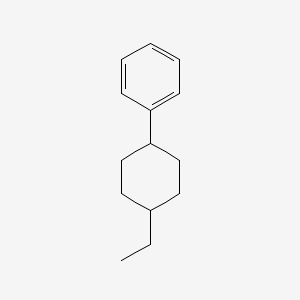

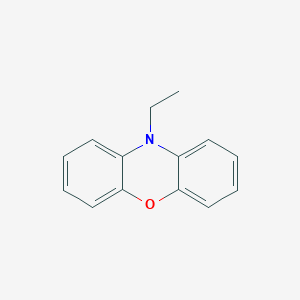
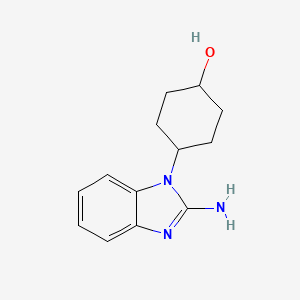
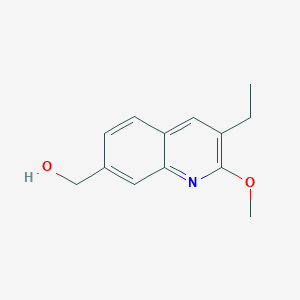
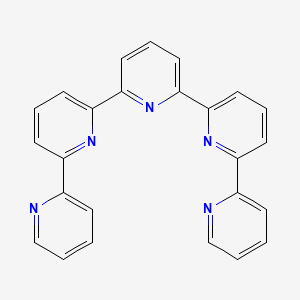
![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one](/img/structure/B3394287.png)



